molecular formula C13H9NO5 B3273148 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid CAS No. 58110-36-4

3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B3273148
CAS No.: 58110-36-4
M. Wt: 259.21 g/mol
InChI Key: AOSUZFHFKHDFMW-SOFGYWHQSA-N
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Description

3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid is an organic compound with the molecular formula C13H9NO5. It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid typically involves the condensation of 2-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by oxidation and subsequent reaction with malonic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, tetrahydrofuran derivatives, and various substituted furan compounds. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring and acrylic acid moiety also contribute to its reactivity and potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid
  • 3-(5-(3-Nitrophenyl)furan-2-yl)acrylic acid
  • 3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid

Uniqueness

3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSUZFHFKHDFMW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213230
Record name (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765937-82-4, 58110-36-4
Record name (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765937-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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